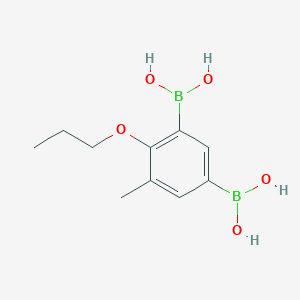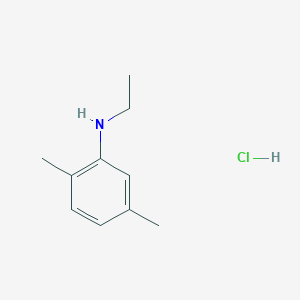
N-エチル-2,5-ジメチルアニリン塩酸塩
説明
“N-ethyl-2,5-dimethylaniline hydrochloride” is a chemical compound with the molecular formula C10H15N•HCl and a molecular weight of 185.69 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-ethyl-2,5-dimethylaniline hydrochloride” is represented by the Inchi Code: 1S/C10H15N.ClH/c1-4-11-10-7-8(2)5-6-9(10)3;/h5-7,11H,4H2,1-3H3;1H .Physical and Chemical Properties Analysis
“N-ethyl-2,5-dimethylaniline hydrochloride” is a powder that should be stored at room temperature .科学的研究の応用
プロテオミクス研究
N-エチル-2,5-ジメチルアニリン塩酸塩: は、タンパク質の大規模な研究、特にその構造と機能を扱うプロテオミクス研究で利用されます 。この化合物は、タンパク質の機能を特定および理解するために、タンパク質と相互作用するペプチドまたは小分子の合成における試薬またはビルディングブロックとして使用されます。
アゾ染料の合成
この化合物は、アゾ染料の合成に関与しています 。アゾ染料はアゾ基(-N=N-)を含み、繊維、皮革、食品の着色に使用されます。合成プロセスには、多くの場合、N-エチル-2,5-ジメチルアニリン塩酸塩などの化合物を中間体または出発物質として必要とします。
Safety and Hazards
“N-ethyl-2,5-dimethylaniline hydrochloride” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
生化学分析
Biochemical Properties
N-ethyl-2,5-dimethylaniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of N-ethyl-2,5-dimethylaniline hydrochloride to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
N-ethyl-2,5-dimethylaniline hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, N-ethyl-2,5-dimethylaniline hydrochloride can impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of N-ethyl-2,5-dimethylaniline hydrochloride involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-ethyl-2,5-dimethylaniline hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-ethyl-2,5-dimethylaniline hydrochloride remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to N-ethyl-2,5-dimethylaniline hydrochloride has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of N-ethyl-2,5-dimethylaniline hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of N-ethyl-2,5-dimethylaniline hydrochloride have been associated with toxicity, including liver and kidney damage in animal models .
Metabolic Pathways
N-ethyl-2,5-dimethylaniline hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological effects .
Transport and Distribution
Within cells and tissues, N-ethyl-2,5-dimethylaniline hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity. For example, N-ethyl-2,5-dimethylaniline hydrochloride may accumulate in the liver, where it can exert its effects on hepatic metabolism .
Subcellular Localization
The subcellular localization of N-ethyl-2,5-dimethylaniline hydrochloride is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
特性
IUPAC Name |
N-ethyl-2,5-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-4-11-10-7-8(2)5-6-9(10)3;/h5-7,11H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHTUWIQUCOJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419334.png)

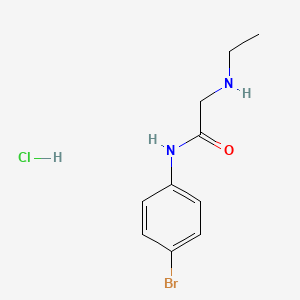
![8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid](/img/structure/B1419338.png)
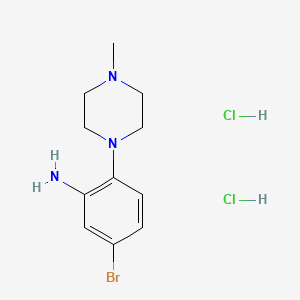
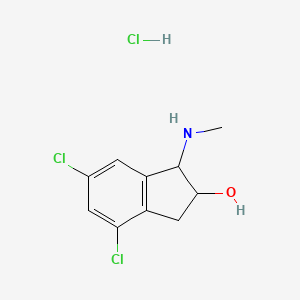
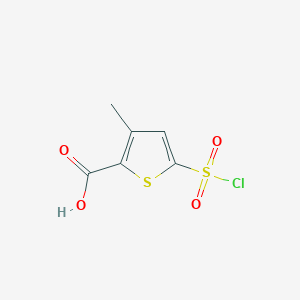
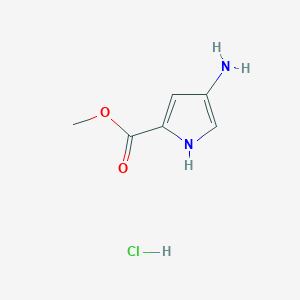

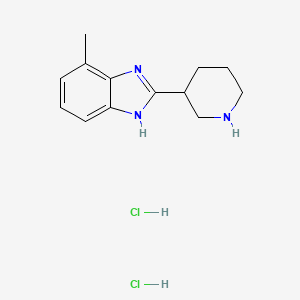
![4-[(Methylamino)methyl]phenol hydrochloride](/img/structure/B1419352.png)
